LB102

Schizophrenia Positron Emission Tomography Receptor Occupancy

LB-102 (N-methyl amisulpride) is a once-daily oral benzamide antipsychotic candidate differentiated by a single N-methyl group that enhances passive blood-brain barrier diffusion over amisulpride. This structural modification enables a lower, once-daily dose while sustaining D2/D3 receptor occupancy >50% at 48 hours post-dose—a unique PK/RO disconnect not observed with the parent compound. Post-hoc NOVA-1 trial data also indicate a direct cognitive improvement effect independent of global symptom reduction. These pharmacological properties render LB-102 scientifically irreplaceable by generic amisulpride or conventional D2 antagonists. Procure for PET imaging studies, translational psychiatry research, or preclinical investigation of sustained dopamine modulation. Verified identity via CAS 1391054-22-0 and 2227154-23-4.

Molecular Formula C17H26N2O6
Molecular Weight 354.403
Cat. No. B1193072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLB102
SynonymsLB102;  LB-102;  LB 102
Molecular FormulaC17H26N2O6
Molecular Weight354.403
Structural Identifiers
SMILESO=C([C@@H]1[C@@](O2)([H])CC[C@@]2([H])[C@@H]1C(N3CCN(C(OC(C)(C)C)=O)CC3)=O)O
InChIInChI=1S/C17H26N2O6/c1-17(2,3)25-16(23)19-8-6-18(7-9-19)14(20)12-10-4-5-11(24-10)13(12)15(21)22/h10-13H,4-9H2,1-3H3,(H,21,22)/t10-,11+,12-,13+/m0/s1
InChIKeyQJMAFHBXQNFFKL-QNWHQSFQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LB-102 (N-Methyl Amisulpride): A Novel Benzamide Antipsychotic for Procuring Differentiated D2/5-HT7 Antagonism


LB-102, also known as N-methyl amisulpride, is a novel, once-daily, oral investigational small molecule belonging to the benzamide class [1]. It acts as a selective antagonist of dopamine D2, D3, and serotonin 5-HT7 receptors [2]. LB-102 was designed as an improved version of the established antipsychotic amisulpride, differing by only a single N-methyl group (CH3) [3]. This subtle structural modification is intended to enhance passive diffusion across the blood-brain barrier while preserving receptor potency and selectivity [3].

Why LB-102 Cannot Be Substituted with Generic Amisulpride or Other Benzamide Analogs


In-class compounds cannot be simply interchanged due to fundamental differences in physicochemical properties and target engagement kinetics. LB-102 is not merely a prodrug; it is a distinct chemical entity (N-methyl amisulpride) with enhanced lipophilicity that alters its blood-brain barrier penetration and pharmacokinetic profile compared to its parent compound, amisulpride [1]. This difference is critical, as amisulpride exhibits low passive diffusion, necessitating high oral doses and twice-daily administration [2]. Furthermore, LB-102 demonstrates unexpectedly prolonged dopamine receptor target engagement (RO > 50% out to 48 hours post-dose) and a disconnect between plasma concentration and brain RO, a unique characteristic not observed with amisulpride or many other D2 antagonists [3]. These combined attributes—enhanced brain penetration, sustained target engagement, and a unique receptor occupancy profile—directly translate to a lower, once-daily dosing regimen and a potentially differentiated safety and efficacy profile, rendering direct substitution with any currently available analog or generic scientifically unsound.

Quantitative Differentiation of LB-102: Head-to-Head and Cross-Study Comparative Data


LB-102 Displays Superior Dopamine Receptor Occupancy vs. Amisulpride in Preclinical and Clinical PET Studies

LB-102 demonstrates quantitatively superior brain dopamine receptor occupancy (RO) compared to its closest analog, amisulpride. In a direct head-to-head preclinical comparison, LB-102 achieved double the striatal dopamine RO of amisulpride at the same dose in mice [1]. In a clinical PET study in healthy humans, single oral doses of 50-100 mg LB-102 yielded striatal dopamine RO within the desired 60-80% therapeutic range [1], with RO remaining greater than 50% for up to 48 hours post-dose [2]. This is achieved at doses that are a fraction of published amisulpride doses required for similar RO [1].

Schizophrenia Positron Emission Tomography Receptor Occupancy D2 Antagonist

LB-102 Shows Increased In Vivo Antipsychotic Potency vs. Amisulpride in Rodent Model

In a direct head-to-head comparison using the amphetamine-induced locomotor activity model in rats, a standard preclinical assay for antipsychotic dopamine-blocking potential, LB-102 was statistically superior to amisulpride [1]. Rats treated with LB-102 demonstrated significantly reduced hyperlocomotion compared to those treated with amisulpride, indicating greater in vivo functional potency at blocking D2 receptors [1].

Schizophrenia Preclinical Pharmacology Amphetamine-Induced Locomotor Activity D2 Antagonist

LB-102 Achieves Once-Daily Dosing with ~13-Hour Half-Life, a Key Pharmacokinetic Advantage Over Twice-Daily Amisulpride

The pharmacokinetic profile of LB-102 supports once-daily dosing, a significant practical advantage over its analog amisulpride, which typically requires twice-daily administration [1]. In a Phase 1 study, the half-life of LB-102 was determined to be ~13 hours, and plasma concentrations were nearly perfectly dose-linear [2].

Pharmacokinetics Schizophrenia Once-Daily Dosing Half-Life

Phase 2 Clinical Efficacy: Robust PANSS Reduction with Effect Sizes Up to 0.83, Supporting a Potentially Differentiated Profile

In the Phase 2 NOVA-1 trial (N=359), LB-102 demonstrated a statistically significant and clinically meaningful reduction in PANSS total score versus placebo across all tested doses [1]. The observed effect sizes—0.61, 0.41, and 0.83 for the 50 mg, 75 mg, and 100 mg doses, respectively—compare favorably to historical data for other antipsychotics, including amisulpride [REFS-1, REFS-2].

Schizophrenia Clinical Trial PANSS Efficacy

Potentially Class-Leading Tolerability Profile: Low Rates of EPS and Sedation in Phase 2 Trial

LB-102 exhibited a favorable safety and tolerability profile in its Phase 2 trial, characterized by low rates of key adverse events associated with D2 antagonism. Rates of extrapyramidal symptoms (EPS), including akathisia, ranged from 0.9-5.6% in the LB-102 treated arms versus 3.7% in the placebo group [1]. Sedation was reported in only a single case (0.4%) among 251 LB-102-treated patients [1]. This profile is considered class-leading among D2 antagonists [2].

Schizophrenia Tolerability Extrapyramidal Symptoms Safety Profile

Optimized Application Scenarios for LB-102 Based on Quantitative Differentiation


Clinical Development: Once-Daily Dosing for Improved Adherence in Schizophrenia and Mood Disorders

Based on its ~13-hour half-life and sustained target engagement (RO >50% at 48h), LB-102 is uniquely positioned for once-daily oral dosing regimens [1]. This is a significant advantage over its analog amisulpride, which is typically administered twice daily. Procurement and development should prioritize LB-102 for patient populations where adherence to a twice-daily regimen is a known challenge, such as in chronic schizophrenia or as an adjunctive therapy for major depressive disorder (MDD). The Phase 3 NOVA-2 trial is evaluating fixed doses of 50 mg and 100 mg once daily [2].

Preclinical Research: Investigating Sustained Target Engagement with PET Imaging

LB-102 displays a unique disconnect between plasma concentration and brain receptor occupancy (RO), with maximum RO significantly lagging maximum plasma concentration [1]. This 'unexpectedly prolonged' target engagement [1] makes LB-102 an ideal tool compound for translational research focused on the relationship between sustained D2/3 occupancy and downstream effects on behavior, cognition, and neuroplasticity. Studies utilizing positron emission tomography (PET) are particularly well-suited to further characterize this property.

Comparative Efficacy Studies: Evaluating Impact on Cognitive Symptoms

Post-hoc analysis from the NOVA-1 trial indicates that LB-102's improvement in cognitive performance, measured by the Global Cognition composite score, was primarily a direct effect of the drug and not merely a consequence of overall symptom improvement [1]. This finding warrants prospective investigation in dedicated clinical trials. LB-102 is a strong candidate for comparative studies against other antipsychotics specifically designed to assess efficacy in the cognitive domain of schizophrenia, an area of high unmet need.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for LB102

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.